

Technical Guide: Spectral Characterization of 2-Fluoropyridine-3-boronic acid

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Compound of Interest

Compound Name: 2-Fluoropyridine-3-boronic acid

Cat. No.: B071887

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This technical guide provides an in-depth overview of the spectral data for **2-Fluoropyridine-3-boronic acid** (CAS No: 174669-73-9), a key building block in medicinal chemistry and materials science. The document presents predicted and representative spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with detailed experimental protocols for data acquisition.

Introduction

2-Fluoropyridine-3-boronic acid is a versatile bifunctional molecule incorporating a fluorinated pyridine ring and a boronic acid moiety.^[1] This unique combination of functional groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds and other applications in drug discovery and materials science. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for **2-Fluoropyridine-3-boronic acid**.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.35	ddd	$J(\text{H,H}) \approx 4.8$, $J(\text{H,F}) \approx 1.5$, $J(\text{H,H}) \approx 1.0$	H6
~8.10	ddd	$J(\text{H,H}) \approx 7.5$, $J(\text{H,H}) \approx 4.8$, $J(\text{H,F}) \approx 1.0$	H4
~7.30	ddd	$J(\text{H,H}) \approx 7.5$, $J(\text{H,F}) \approx 4.8$, $J(\text{H,H}) \approx 1.5$	H5
~5.50	br s	-	$\text{B}(\text{OH})_2$

Note: Predicted chemical shifts and coupling constants are based on computational models and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
~165.0	d, $^1J(\text{C,F}) \approx 240$	C2
~150.0	d, $^3J(\text{C,F}) \approx 5$	C6
~145.0	d, $^3J(\text{C,F}) \approx 15$	C4
~122.0	d, $^4J(\text{C,F}) \approx 4$	C5
~115.0	d, $^2J(\text{C,F}) \approx 20$	C3 (broad due to B)

Note: The carbon attached to the boron atom (C3) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Representative Mass Spectrometry Data

m/z	Interpretation
141.04	[M+H] ⁺ (Monoisotopic mass of C ₅ H ₅ BFNO ₂)
123.03	[M+H - H ₂ O] ⁺
142.04	[M+H] ⁺ (A+1 isotope)

Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.

Table 4: Representative Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid)
~1600	Medium	C=C/C=N stretch (pyridine ring)
~1450	Medium	C-C stretch (pyridine ring)
~1350	Strong	B-O stretch
~1200	Strong	C-F stretch
~1050	Medium	B-C stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Fluoropyridine-3-boronic acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the potential for boronic acids to form oligomers, using a solvent like Methanol-d₄ can help break up these species.

- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
 - Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

- Sample Preparation: Prepare a dilute solution of **2-Fluoropyridine-3-boronic acid** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire data in positive ion mode.
 - Set the mass range to scan from m/z 50 to 500.

- Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.

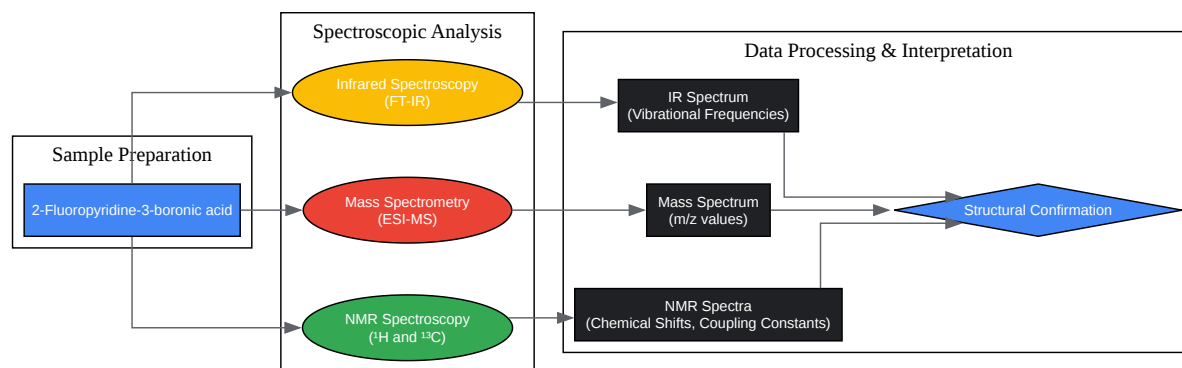
Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

- Sample Preparation: Place a small amount of the solid **2-Fluoropyridine-3-boronic acid** directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of **2-Fluoropyridine-3-boronic acid**.



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Caption: Workflow for the spectral characterization of **2-Fluoropyridine-3-boronic acid**.

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References

- 1. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Fluoropyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071887#spectral-data-nmr-ms-ir-for-2-fluoropyridine-3-boronic-acid]

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